
1,3,4,6-テトラ-O-アセチル-2-アジド-2-デオキシ-D-ガラクトピラノース
説明
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
科学的研究の応用
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in various scientific research applications, including:
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study protein-glycan interactions and the role of glycans in biological systems.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: The compound is used in the production of glycosylated products for various industrial applications.
作用機序
Target of Action
The primary target of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is the glycosylation process in cells . The compound acts as a precursor for synthesizing azido-sugars and glycoconjugates .
Mode of Action
The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for synthesizing azido-sugars and glycoconjugates . The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .
Biochemical Pathways
The compound is involved in the glycosylation pathways within cells . Glycosylation is a critical function in cells, affecting protein folding, stability, distribution, and function. By acting as a precursor in these pathways, the compound can influence the synthesis of glycoproteins and other glycoconjugates .
Pharmacokinetics
Its use in the fabrication of poly (lactic-co-glycolic acid) plga nanoparticles suggests potential applications in drug delivery systems , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound’s action results in the synthesis of azido-sugars and glycoconjugates . These molecules have various roles in cellular function and signaling. For instance, preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting potential avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the method of nanoparticle fabrication can affect the size and polydispersity indices of the resulting nanoparticles . Additionally, the storage temperature can impact the compound’s stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. The process includes the following steps :
Diazo-Transfer Reaction: D-galactosamine hydrochloride is reacted with nonafluorobutanesulfonyl azide in the presence of copper sulfate and sodium bicarbonate in a mixture of water, methanol, and diethyl ether at room temperature.
Acetylation: The resulting compound is then acetylated using acetic anhydride and pyridine at 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of safer and more cost-effective diazotransfer reagents, such as imidazole-1-sulfonyl azide salts, is preferred due to their stability and lower cost .
化学反応の分析
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using various reductive chemistries.
Substitution: The compound can participate in glycosylation reactions, where it acts as a glycosyl donor.
Common Reagents and Conditions
Reduction: Common reagents include hydrogenation catalysts or reducing agents like triphenylphosphine.
Glycosylation: Reagents such as glycosyl halides (fluoride, chloride, bromide, iodide), glycosyl trichloroacetimidate, and thioglycosides are used.
Major Products
Reduction: The major product is 2-amino-2-deoxy-D-galactopyranose.
Glycosylation: The products are various glycosides, depending on the acceptor molecule used in the reaction.
類似化合物との比較
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. This makes it particularly useful in the synthesis of D-galactosamine-containing oligosaccharides and other glycoconjugates .
特性
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RQICVUQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447866 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84278-00-2 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azido-D-galactose tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



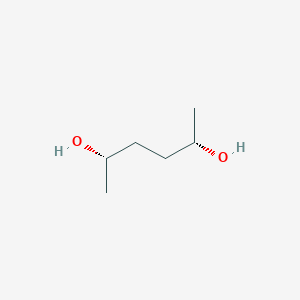
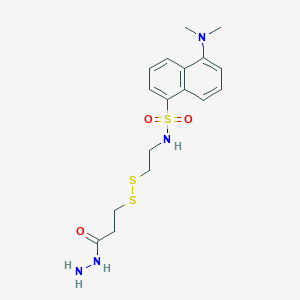


![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
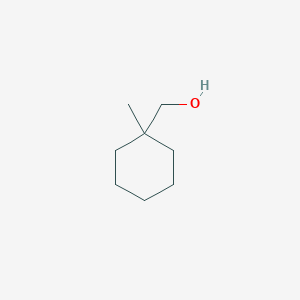
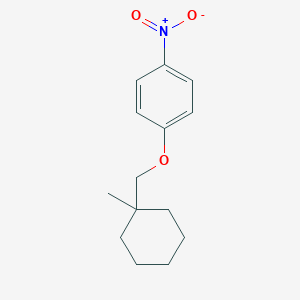
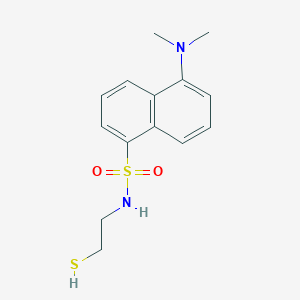


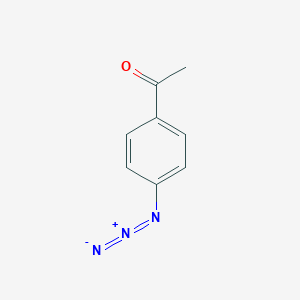

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
